molecular formula C17H20FNO2S B3006000 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2176202-07-4

3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B3006000
CAS RN: 2176202-07-4
M. Wt: 321.41
InChI Key: MMZREJDDIRCAMQ-UHFFFAOYSA-N
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Description

The compound is a bicyclic structure with a cyclopropylidene group and a sulfonyl group attached. The presence of fluorine and sulfur might suggest that this compound could have interesting reactivity or properties .


Synthesis Analysis

Bicyclic compounds can be challenging to synthesize due to the strain in the ring system . The synthesis would likely involve the formation of the cyclopropylidene ring and the attachment of the sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic ring system, the cyclopropylidene group, and the sulfonyl group . The presence of fluorine could also influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The bicyclic ring system, the cyclopropylidene group, and the sulfonyl group could all contribute to its properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. Without more information, it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and properties. It could also involve exploring its potential applications in various fields .

properties

IUPAC Name

3-cyclopropylidene-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2S/c1-11-8-14(18)4-7-17(11)22(20,21)19-15-5-6-16(19)10-13(9-15)12-2-3-12/h4,7-8,15-16H,2-3,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZREJDDIRCAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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